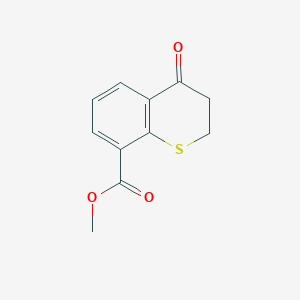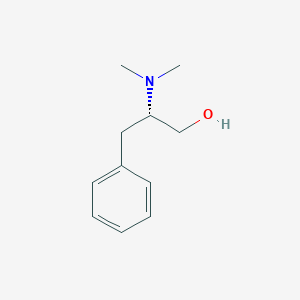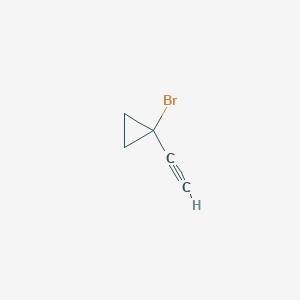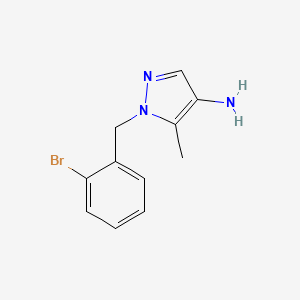![molecular formula C7H11Br B13473552 4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
4-(Bromomethyl)spiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)spiro[23]hexane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[23]hexane framework Spirocyclic compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane derivatives. One common method is the radical bromination of spiro[2.3]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)spiro[2.3]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of spiro[2.3]hexane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could produce hydroxylated spiro[2.3]hexane.
Scientific Research Applications
4-(Bromomethyl)spiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and material science.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures, including their interactions with enzymes and receptors.
Material Science: Spirocyclic compounds, including this compound, are explored for their potential use in creating novel materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)spiro[2.3]hexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Spiro[2.3]hexane: The parent compound without the bromomethyl group.
4-(Chloromethyl)spiro[2.3]hexane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)spiro[2.3]hexane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)spiro[2.3]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives and in studying the effects of spirocyclic structures on chemical and biological systems .
Properties
Molecular Formula |
C7H11Br |
|---|---|
Molecular Weight |
175.07 g/mol |
IUPAC Name |
6-(bromomethyl)spiro[2.3]hexane |
InChI |
InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2 |
InChI Key |
WZOGAMXOZPVGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CBr)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)

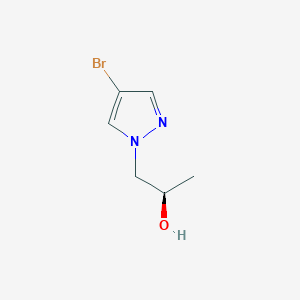
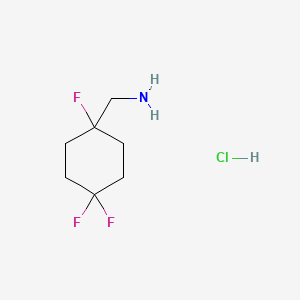
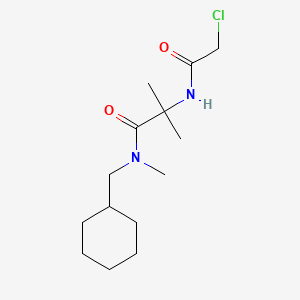
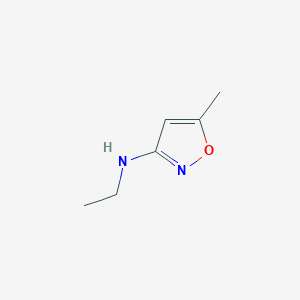
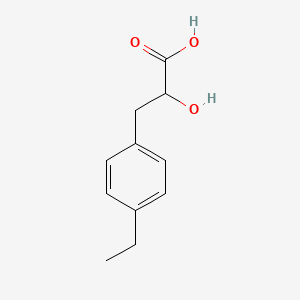
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
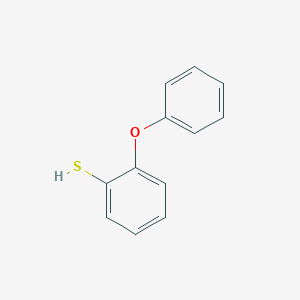
![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
